molecular formula C8H16O3 B8355265 2-Cyclobutyl-2-hydroxymethylpropane-1,3-diol

2-Cyclobutyl-2-hydroxymethylpropane-1,3-diol

Cat. No. B8355265
M. Wt: 160.21 g/mol
InChI Key: CPZYNTYOOCTHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05204333

Procedure details

A solution of 2-benzyloxymethyl-2-cyclobutylpropane-1,3-diol (49 g, 0.2 mol) in dry ether (200 ml) was added to liquid ammonia (450 ml) stirred at -70° C. Sodium pellets (14 g, 0.6 mol) were added and the stirred mixture was allowed to warm to -33° C. over 2 hours. Ammonium chloride (35 g, 0.65 mol) was added and the ammonia was allowed to evaporate overnight. The solid residue was extracted with ether, the extracts were combined, filtered and evaporated to leave 2-cyclobutyl-2-hydroxymethylpropane-1,3-diol as an oil (27.9 g, 87%) which was purified on a silica column eluting with chloroform then increasing amounts of chloroform:methanol (up to 9:1 v/v).
Name
2-benzyloxymethyl-2-cyclobutylpropane-1,3-diol
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]([CH:15]1[CH2:18][CH2:17][CH2:16]1)([CH2:13][OH:14])[CH2:11][OH:12])C1C=CC=CC=1.N.[Na].[Cl-].[NH4+]>CCOCC>[CH:15]1([C:10]([CH2:9][OH:8])([CH2:11][OH:12])[CH2:13][OH:14])[CH2:16][CH2:17][CH2:18]1 |f:3.4,^1:19|

Inputs

Step One
Name
2-benzyloxymethyl-2-cyclobutylpropane-1,3-diol
Quantity
49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(CO)(CO)C1CCC1
Name
Quantity
450 mL
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred at -70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -33° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The solid residue was extracted with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C(CO)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.